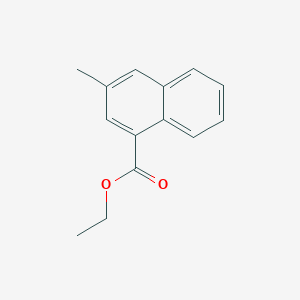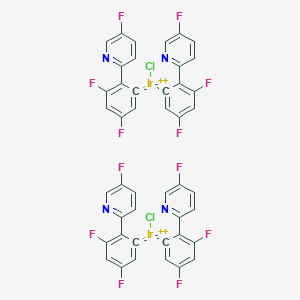
chloroiridium(2+);2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloroiridium(2+);2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine is a complex organometallic compound that features iridium as the central metal ion. This compound is known for its unique chemical properties, including high thermal stability and luminescence, making it valuable in various scientific and industrial applications.
作用机制
Target of Action
It is known to be a precursor to a wide range of oled emitters .
Result of Action
The result of the action of Di-µ-chlorotetrakis[3,5-difluoro-2-(5-fluoro-2-pyridinyl-N)phenyl-C]diiridium is the formation of OLED emitters . These emitters are responsible for the light production in OLED devices.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of chloroiridium(2+);2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine typically involves the coordination of iridium with 2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine ligands. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation. The process involves the following steps:
Ligand Preparation: The 2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine ligand is synthesized through a series of organic reactions, including halogenation and coupling reactions.
Coordination Reaction: The ligand is then reacted with an iridium precursor, such as iridium(III) chloride hydrate, in the presence of a suitable solvent like dichloromethane. The reaction mixture is stirred under an inert atmosphere, typically nitrogen or argon, at elevated temperatures to facilitate the coordination process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The compound is often purified through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
Chloroiridium(2+);2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of iridium.
Reduction: It can be reduced to lower oxidation states, often using reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions can occur, where the 2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often use solvents like acetonitrile or dichloromethane under inert atmosphere conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iridium(IV) complexes, while reduction can produce iridium(I) complexes.
科学研究应用
Chloroiridium(2+);2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon coupling reactions.
Biology: The compound’s luminescent properties make it useful in bioimaging and as a probe in fluorescence microscopy.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Industry: It is employed in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its high luminescence efficiency.
相似化合物的比较
Similar Compounds
Tris(2-phenylpyridinato)iridium(III): Known for its use in OLEDs.
Bis(2-phenylpyridinato)iridium(III) acetylacetonate: Another luminescent iridium complex used in optoelectronics.
Iridium(III) chloride hydrate: A common precursor in the synthesis of various iridium complexes.
Uniqueness
Chloroiridium(2+);2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine stands out due to its unique combination of high thermal stability, luminescence, and versatility in chemical reactions. Its specific ligand structure imparts distinct electronic properties, making it particularly effective in applications requiring high luminescence efficiency and stability.
属性
IUPAC Name |
chloroiridium(2+);2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C11H5F3N.2ClH.2Ir/c4*12-7-1-3-9(10(14)5-7)11-4-2-8(13)6-15-11;;;;/h4*1-2,4-6H;2*1H;;/q4*-1;;;2*+3/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPYLIYAPWLOTI-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)C2=C(C=C(C=[C-]2)F)F.C1=CC(=NC=C1F)C2=C(C=C(C=[C-]2)F)F.C1=CC(=NC=C1F)C2=C(C=C(C=[C-]2)F)F.C1=CC(=NC=C1F)C2=C(C=C(C=[C-]2)F)F.Cl[Ir+2].Cl[Ir+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H20Cl2F12Ir2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1288.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
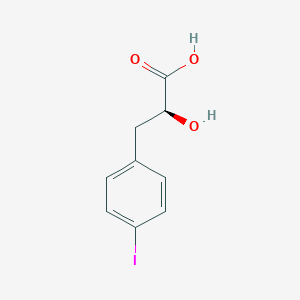
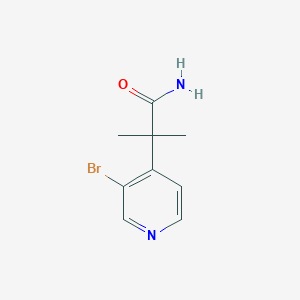
![2-[3-(Trifluoromethoxy)propyl]-1H-isoindole-1,3(2H)-dione, 95%](/img/structure/B6295989.png)
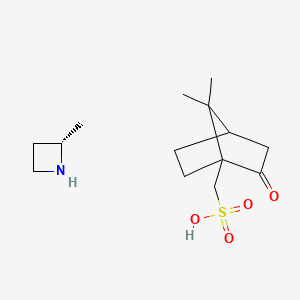
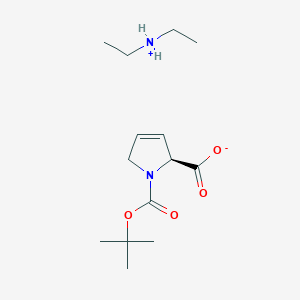
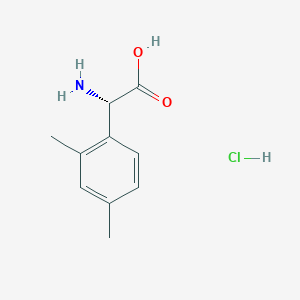
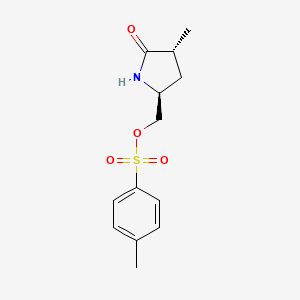
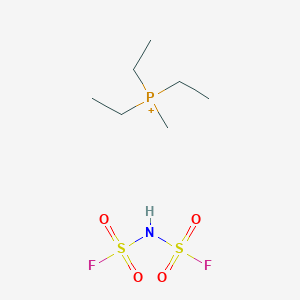
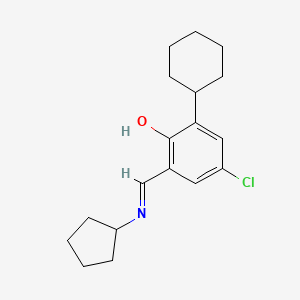
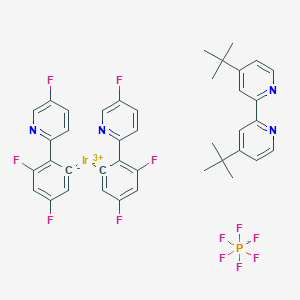
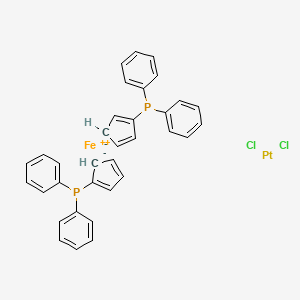
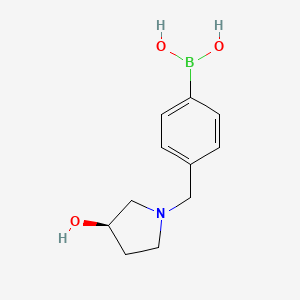
![6-Ethoxy-[1,5]naphthyridin-4-ol](/img/structure/B6296072.png)
